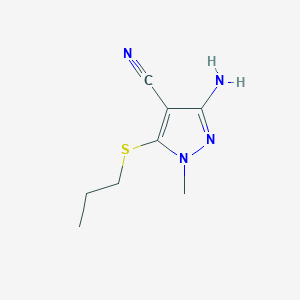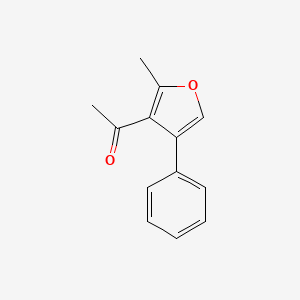
1-(2-Methyl-4-phenylfuran-3-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-4-phenylfuran-3-YL)ethanone is an organic compound with the molecular formula C13H12O2 It is a furan derivative, characterized by a furan ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position, along with an ethanone group at the 3-position
Vorbereitungsmethoden
The synthesis of 1-(2-Methyl-4-phenylfuran-3-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with benzaldehyde in the presence of a base to form the intermediate 2-methyl-4-phenylfuran. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Methyl-4-phenylfuran-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-4-phenylfuran-3-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-4-phenylfuran-3-YL)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan ring and phenyl group contribute to its binding affinity and specificity, while the ethanone group can undergo metabolic transformations, leading to active metabolites .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methyl-4-phenylfuran-3-YL)ethanone can be compared with other similar compounds such as:
2-Methyl-4-phenylfuran: Lacks the ethanone group, resulting in different chemical reactivity and applications.
1-(2-Methyl-4-phenylfuran-3-YL)propanone: Has a longer carbon chain, which may affect its physical properties and reactivity.
4-Phenylfuran-3-YL)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52403-77-7 |
|---|---|
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
1-(2-methyl-4-phenylfuran-3-yl)ethanone |
InChI |
InChI=1S/C13H12O2/c1-9(14)13-10(2)15-8-12(13)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI-Schlüssel |
ZIZFARLXOVDVNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CO1)C2=CC=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12881653.png)
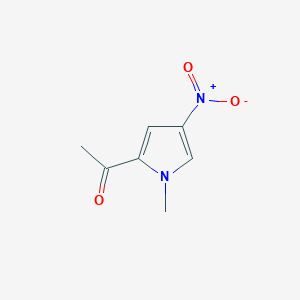
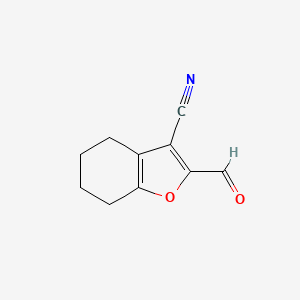
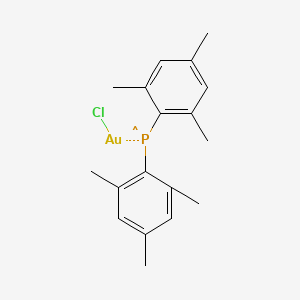
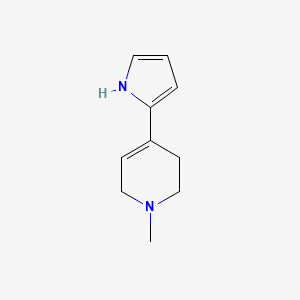
![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)
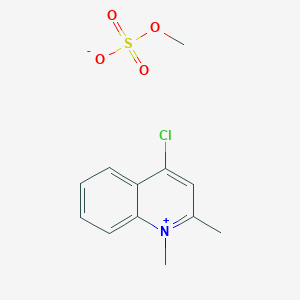
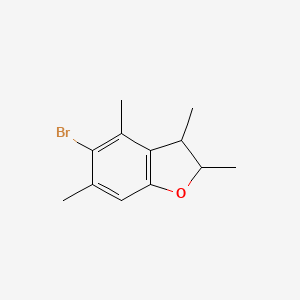
![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)
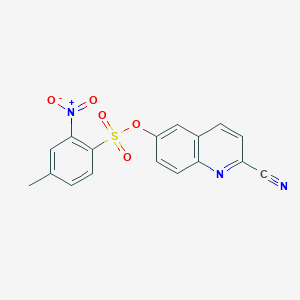
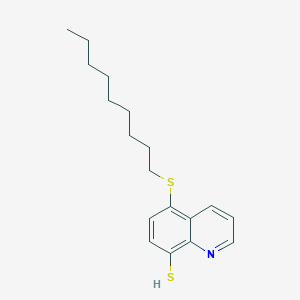
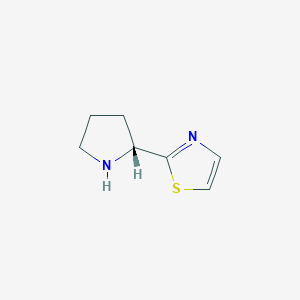
![2-(furan-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B12881718.png)
